![molecular formula C15H12Cl2O3 B2731389 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 433240-98-3](/img/structure/B2731389.png)
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” is a unique chemical with the molecular formula C15H12Cl2O3 . It is related to other compounds such as “2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” and "2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde" .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C15H12Cl2O3 . The compound has a related structure to “2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” which has a molecular weight of 311.16 .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds related to 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde involve complex chemical reactions and advanced spectroscopic techniques. For instance, the synthesis of related compounds from reactions involving 2-hydroxy-3-methoxybenzaldehyde showcases the intricate processes in forming such derivatives, which are then characterized by elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopic techniques. X-ray analysis further confirms the structure, providing detailed insights into the molecular arrangement and crystallography (Özay et al., 2013).
Catalytic Applications
Compounds structurally similar to this compound exhibit potential as catalysts in organic reactions. The sulfonated Schiff base copper(II) complexes, derived from the reaction of 2-aminobenzenesulfonic acid with 2-hydroxy-3-methoxybenzaldehyde, serve as efficient and selective catalysts in alcohol oxidation. This demonstrates the utility of these compounds in facilitating the conversion of alcohols to aldehydes, emphasizing their importance in synthetic chemistry and industrial applications (Hazra et al., 2015).
Photostability Enhancement
Research on derivatives of this compound indicates their significance in enhancing the photostability of certain chemical structures. The reduction of aldehyde groups in related compounds leads to analogues that, upon further oxidation, yield o-benzoquinones with substantially increased photostability. This highlights the potential of such compounds in developing materials with improved resistance to photodegradation, relevant in coatings, dyes, and various photostable products (Arsenyev et al., 2016).
Coordination Chemistry and Complex Formation
The ability of compounds related to this compound to form complexes with metals is a key area of interest. Studies involving the complexation of these compounds with various metals underscore their significance in coordination chemistry. For example, the formation of complexes with Vanadium(II), Manganese(II), and Copper(II) through condensation reactions showcases their versatility and potential applications in catalysis, materials science, and as ligands in metal-organic frameworks (Sinha et al., 2021).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-4-2-3-10(8-18)15(14)20-9-11-5-6-12(16)7-13(11)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBMWHMDSUISPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.